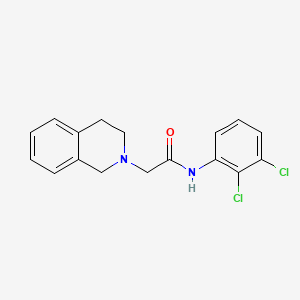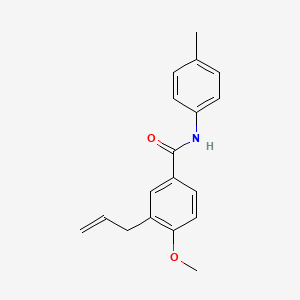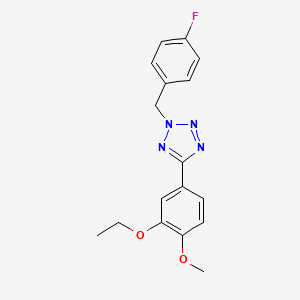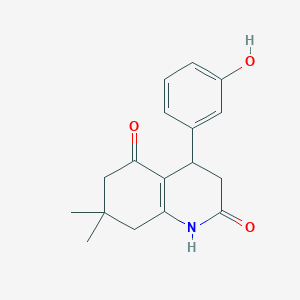![molecular formula C15H22N2O3S B4435439 1-[(2,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4435439.png)
1-[(2,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide
Vue d'ensemble
Description
1-[(2,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide, also known as SNC80, is a synthetic opioid compound that has been extensively studied for its potential therapeutic applications. The chemical structure of SNC80 is characterized by a piperidine ring, a sulfonyl group, and a carbonyl group.
Mécanisme D'action
1-[(2,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide acts as a selective agonist for the delta-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of the delta-opioid receptor by 1-[(2,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide leads to the inhibition of adenylate cyclase and the subsequent decrease in cAMP levels, resulting in the modulation of pain and reward pathways.
Biochemical and Physiological Effects
1-[(2,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has been shown to produce antinociceptive effects in animal models of pain, indicating its potential use as an analgesic. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders. 1-[(2,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has been found to have minimal respiratory depression and gastrointestinal side effects, which are common with other opioid compounds.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(2,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has several advantages for lab experiments, including its high affinity and selectivity for the delta-opioid receptor, its ability to produce antinociceptive effects with minimal side effects, and its potential use in the treatment of pain and addiction. However, 1-[(2,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide also has several limitations, including its potential for abuse and dependence, its narrow therapeutic window, and its potential to interact with other drugs.
Orientations Futures
There are several future directions for the study of 1-[(2,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide, including the development of more potent and selective delta-opioid receptor agonists, the investigation of its potential use in the treatment of psychiatric disorders, and the development of novel drug delivery systems to improve its pharmacokinetic profile. Additionally, more research is needed to fully understand the mechanisms underlying the antinociceptive and anti-addictive effects of 1-[(2,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide, and to identify potential drug interactions and side effects.
In conclusion, 1-[(2,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide is a synthetic opioid compound that has been extensively studied for its potential therapeutic applications. Its high affinity and selectivity for the delta-opioid receptor make it a promising candidate for the treatment of pain and addiction, although further research is needed to fully understand its mechanisms of action and potential side effects.
Applications De Recherche Scientifique
1-[(2,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and addiction. It has been shown to have high affinity and selectivity for the delta-opioid receptor, which is involved in pain modulation and reward pathways. 1-[(2,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide has also been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propriétés
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-N-methylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-11-4-5-12(2)14(10-11)21(19,20)17-8-6-13(7-9-17)15(18)16-3/h4-5,10,13H,6-9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMXYPDXOJFAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435368.png)


![ethyl [(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B4435380.png)

![2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine](/img/structure/B4435400.png)
![2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4435406.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4435413.png)


![1-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4435447.png)

